molecular formula C25H26N4O6S B2799073 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112014-91-1

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

カタログ番号: B2799073
CAS番号: 1112014-91-1
分子量: 510.57
InChIキー: OXSKMVMAFCKPOP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a quinazolinone core fused with a [1,3]dioxolo ring system. Key structural elements include:

  • Methylsulfanyl linker: Bridges the oxadiazole and quinazolinone systems, influencing lipophilicity and metabolic stability.
  • 3-Methylbutyl chain: Attached to the quinazolinone at position 7, likely affecting solubility and membrane permeability.
  • Methoxy groups: At the phenyl ring, contributing to π-π stacking interactions and modulating pharmacokinetic properties .

This structure is optimized for interactions with biological targets, such as enzymes or receptors involved in inflammation or cancer pathways.

特性

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6S/c1-14(2)7-8-29-24(30)16-10-20-21(34-13-33-20)11-17(16)26-25(29)36-12-22-27-23(28-35-22)15-5-6-18(31-3)19(9-15)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSKMVMAFCKPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the quinazolinone core and the dioxolo group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while reduction could produce reduced forms of the oxadiazole ring.

科学的研究の応用

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Structural Analogues in Quinazolinone Chemistry

Triazoloquinazolinone Derivatives
  • Compound 8a/8b : Alkyl 2-(3-substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) acetate derivatives. These lack the oxadiazole and dioxolo groups but incorporate triazole rings, which reduce metabolic stability compared to oxadiazoles .
  • K 14: A triazoloquinazolinone with a nitrovinylphenyl group. Exhibits anti-inflammatory activity (IR NO₂ stretch at 1343 cm⁻¹) but lower thermal stability (mp ~200–220°C vs. target compound’s predicted mp >250°C) .
Benzimidazole-Fused Quinazolinones
  • Yields (60–75%) are comparable to the target compound’s synthesis (~45–63% in analogous reactions) .
Tetrahydroquinazolinone Derivatives
  • Compound 4l: Contains bis(4-methoxyphenyl) groups and a tetrahydroquinazolinone core. Higher molecular weight (MW 667 vs. ~550 for the target compound) reduces bioavailability. Anti-inflammatory activity: IC₅₀ ~10–53%, suggesting moderate potency compared to phenylbutazone .
  • Compound 4d: Diphenyl-substituted tetrahydroquinazolinone with a propyl chain. Lower melting point (223–226°C) than the target compound, indicating reduced crystallinity .

Functional Group Comparisons

Feature Target Compound Analogues Impact on Activity
Oxadiazole vs. Triazole 1,2,4-Oxadiazole with dimethoxyphenyl Triazole (e.g., Compound 8a) Oxadiazole improves metabolic stability.
Substituent Position 3,4-Dimethoxy on phenyl 4-Methoxy (4l) or phenyl (4d) 3,4-Dimethoxy enhances binding affinity.
Side Chain 3-Methylbutyl Ethyl (4d) or propyl (K 14) Longer chains (e.g., 3-methylbutyl) improve lipophilicity.
Fused Rings [1,3]Dioxolo Benzimidazole (8a–8f) Dioxolo increases planarity and π-stacking.

Pharmacological Activity

Compound Activity Key Data Reference
Target Compound Predicted anti-inflammatory/cytotoxic Structural similarity to 4l (IC₅₀ 10–53%)
4l Anti-inflammatory IC₅₀ = 10.28–53.33% vs. phenylbutazone
K 14 Anti-inflammatory IR-confirmed NO₂ group; moderate activity
8a–8f Cytotoxic Moderate activity against cancer cell lines

生物活性

The compound 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological activity based on available research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes an oxadiazole ring and a quinazolinone core. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved by reacting 3,4-dimethoxybenzohydrazide with a suitable nitrile under acidic conditions.
  • Construction of the Quinazolinone Core : Cyclization occurs between a precursor like 2-aminobenzamide and a pyridine derivative under high-temperature conditions.
  • Coupling Reaction : The final step involves coupling the oxadiazole with the quinazolinone using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical for various biological processes.
  • Receptor Modulation : It can influence receptor activity affecting cellular signaling pathways.
  • Cellular Disruption : The compound may interfere with essential cellular functions such as DNA replication and protein synthesis .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit significant antibacterial and antifungal properties. For instance:

  • Against bacterial strains like Staphylococcus aureus and Escherichia coli, MIC values ranged from 31.25 to 62.5 µg/mL.
  • Antimycobacterial activity was noted with MIC values around 40 µg/mL against Mycobacterium tuberculosis .

Anticancer Potential

Studies have suggested that derivatives of quinazolinone compounds possess anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of apoptotic pathways and inhibition of tumor growth factors .

Anti-inflammatory Effects

Compounds similar to this one have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Properties : A study demonstrated the efficacy of similar oxadiazole derivatives against multidrug-resistant bacterial strains, suggesting potential therapeutic applications in treating infections .
  • Anticancer Research : In a laboratory setting, derivatives showed promising results in inhibiting the proliferation of various cancer cell lines through apoptosis induction mechanisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC 31.25 - 62.5 µg/mL
AntimycobacterialMIC ~40 µg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。